ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Description
Ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a thienopyrrole derivative characterized by a fused thiophene-pyrrole core, substituted with an acetamido group at position 4, methyl groups at positions 2 and 3, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-5-18-13(17)11-10(14-8(4)16)9-6(2)7(3)19-12(9)15-11/h15H,5H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBIERQDKRHORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)SC(=C2C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylthiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and acylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thieno[2,3-b]pyrrole derivatives.
Scientific Research Applications
Ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Thieno- and Furopyrrole Derivatives
*Calculated based on substituent addition to ’s amino derivative.
Key Observations:
Trifluoromethylbenzyl substitution (as in ) significantly increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration. Formyl groups (e.g., ) enable further synthetic modifications, such as condensation reactions to generate conjugated systems for optoelectronic applications.
Synthetic Pathways: Thienopyrroles are often synthesized via cyclization of azido intermediates (e.g., thermolysis of methyl 2-azido-3-(3-furyl)propenoate for furopyrroles ). The acetamido derivative likely originates from acetylation of its amino precursor (), a common step in heterocyclic chemistry to modulate solubility and reactivity .
Biological Relevance: Compounds like this compound are explored for their predictable biological activity, as seen in related benzothiazole-furan hybrids () and thiazolidinone derivatives (). The ethyl ester group in many analogs improves cell membrane permeability, a critical factor in drug design .
Physical Properties: Thienopyrroles generally exhibit higher molecular weights and melting points compared to furopyrroles due to sulfur’s larger atomic size and polarizability (e.g., mp 127–129°C for methyl thieno[2,3-b]pyrrole-5-carboxylate vs. mp 103–104°C for (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
